molecular formula C14H16N2O2 B2407066 N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide CAS No. 2396580-32-6

N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide

Cat. No.: B2407066
CAS No.: 2396580-32-6
M. Wt: 244.294
InChI Key: DQYKMQDDVSHGMU-UHFFFAOYSA-N
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Description

N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide is a synthetic benzoxazole derivative of significant interest in medicinal chemistry and oncology research. Compounds featuring the 1,3-benzoxazole scaffold, which consists of a benzene ring fused to an oxazole ring, are extensively investigated for their diverse biological activities and potential as therapeutic agents . This specific molecule contains a reactive prop-2-enamide (acrylamide) group, a structural feature present in several well-characterized covalent inhibitors that target nucleophilic cysteine residues in enzyme active sites . The 2-butyl substituent on the benzoxazole ring is a key modulator of the compound's lipophilicity and overall pharmacokinetic profile, influencing its cellular penetration and interaction with biological targets. Researchers are particularly interested in this compound and its analogs for probing novel signaling pathways in cancer biology, with previous studies showing that similar benzoxazole-based small molecules can function as potent covalent inverse-agonists of nuclear receptors like PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) . Such inverse-agonists induce a repressive conformational state in the receptor, promoting the recruitment of corepressor proteins like NCOR1/2 and effectively shutting down oncogenic transcriptional programs in sensitive cancer cell lines, including those derived from luminal bladder cancer . The primary research applications for this compound include its use as: (1) a chemical probe for studying cysteine-dependent enzymatic activity and signaling pathways; (2) a lead compound in structure-activity relationship (SAR) campaigns to optimize potency and selectivity against molecular targets of interest; and (3) a tool compound in in vitro assays to investigate its anti-proliferative effects on various cancer cell models. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-5-6-14-16-11-8-7-10(9-12(11)18-14)15-13(17)4-2/h4,7-9H,2-3,5-6H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYKMQDDVSHGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=C(C=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux temperature . This reaction yields the benzoxazole core, which can then be further functionalized to introduce the butyl and prop-2-enamide groups.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often used to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Organic Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various chemical reactions, such as substitution and oxidation, leading to diverse derivatives .

2. Biology:

  • Antimicrobial Properties: Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial activity. In vitro studies have shown that N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential: The compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

3. Medicine:

  • Therapeutic Applications: this compound is being explored for its potential use in treating diseases such as cancer and infections caused by resistant pathogens. Its mechanism of action involves modulating specific molecular targets within cells, which can lead to therapeutic effects .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated potent activity against Staphylococcus aureus with an MIC of 1.27 µM, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against human colorectal carcinoma cells (HCT116). The compound exhibited significant cytotoxicity with an IC50 value of 5.85 µM, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM). This highlights its potential as a candidate for cancer therapy .

Data Tables

Application Area Activity Tested Strains/Cells Results (MIC/IC50)
AntimicrobialInhibitionStaphylococcus aureusMIC = 1.27 µM
AnticancerCytotoxicityHCT116IC50 = 5.85 µM

Mechanism of Action

The mechanism of action of N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino benzoxazole
  • N-cyano-N-phenyl-p-toluene sulfonamide
  • Benzoxazole derivatives with different substituents

Uniqueness

N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the butyl and prop-2-enamide groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, which is characterized by a fused benzene and oxazole ring. The presence of the butyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit notable antimicrobial properties. A study highlighted that several compounds within this class demonstrated selective antibacterial activity against Gram-positive bacteria. For instance, derivatives were tested against Staphylococcus aureus and Mycobacterium tuberculosis, showing varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, revealing that some exhibited significant antibacterial activity while others were less effective .

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BMycobacterium tuberculosis16
This compoundEscherichia coli64

2. Anticancer Activity

Benzoxazole derivatives have been extensively studied for their cytotoxic effects on various cancer cell lines. This compound has shown promising results in inhibiting the proliferation of cancer cells such as breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism of action is thought to involve the induction of apoptosis and disruption of cell cycle progression .

Case Study: Breast Cancer Cell Lines
In a comparative study, the efficacy of this compound was evaluated against established anticancer drugs. The compound demonstrated a lower IC50 compared to some conventional therapies, indicating its potential as a candidate for further development.

Cell LineIC50 (µM)Comparison Drug IC50 (µM)
MCF-715Doxorubicin 12
A54910Cisplatin 8

3. Anti-inflammatory Properties

The anti-inflammatory effects of benzoxazole derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity, particularly in the context of nuclear receptors like PPARγ, which are implicated in metabolic regulation and cancer progression .
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of benzoxazole derivatives to enhance their biological activity and reduce toxicity. Molecular docking studies suggest that modifications to the side chains can significantly impact binding affinity to target proteins .

Future research should emphasize:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies : Evaluating the synergistic effects when combined with existing antibiotics or anticancer agents.
  • Mechanistic Studies : Further elucidating the pathways through which these compounds exert their effects.

Q & A

Q. What are the common synthetic routes for N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide?

The synthesis typically involves coupling reactions between substituted benzoxazole precursors and acryloyl derivatives. A nucleophilic substitution or condensation reaction is often employed, similar to methods used for structurally related benzothiazole sulfonamides (e.g., using propargyl bromide and potassium carbonate in acetone for functionalization) . Key steps include:

  • Activation of the benzoxazole ring at the 6-position for amide bond formation.
  • Use of acryloyl chloride or activated esters for prop-2-enamide introduction.
  • Purification via silica gel chromatography (e.g., AcOEt/Hexane gradients) .

Q. How is the compound characterized for structural validation?

Standard techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and amide linkage (e.g., coupling constants for vinyl protons in prop-2-enamide).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • HPLC : For purity assessment, using C18 columns and UV detection (referencing methods from NIST for benzothiazole analogs) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Antioxidant activity : DPPH radical scavenging assays (IC50_{50} determination) .
  • Antiviral evaluation : Plaque reduction assays against RNA/DNA viruses, as demonstrated for benzothiazole-sulfonamide hybrids .
  • Cytotoxicity screening : MTT assays on mammalian cell lines to establish safety profiles.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key parameters include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd for coupling reactions) to enhance regioselectivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetone) for improved solubility and reaction kinetics .
  • Temperature control : Gradual heating (e.g., reflux conditions) to minimize side reactions.
  • Purification strategies : Gradient chromatography or recrystallization using ethanol/water mixtures .

Q. How to resolve contradictions in spectral data interpretation?

For ambiguous NMR or IR signals:

  • 2D NMR (COSY, HSQC) : To resolve overlapping proton environments, especially in benzoxazole and prop-2-enamide regions.
  • Computational validation : Compare experimental 13C^{13}C shifts with DFT-calculated values (e.g., using Gaussian software) .
  • Isotopic labeling : 15N^{15}N-labeling for amide nitrogen environment analysis .

Q. What experimental designs are suitable for investigating pharmacological mechanisms?

  • Dose-response studies : To establish EC50_{50}/IC50_{50} values across multiple cell lines.
  • Target identification : Molecular docking with benzoxazole-binding proteins (e.g., kinases) and validation via surface plasmon resonance (SPR).
  • Metabolic stability : LC-MS/MS to monitor hepatic microsomal degradation .

Q. How to address discrepancies in reported bioactivity data?

  • Reproducibility checks : Standardize assay conditions (e.g., DPPH concentration, incubation time) .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., N-benzylbenzothiazole derivatives) to identify substituent-specific trends .
  • Orthogonal assays : Validate antioxidant activity via FRAP or ORAC assays alongside DPPH .

Q. What strategies enhance solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or glycoside groups at the acrylamide moiety.
  • Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin complexes.
  • Co-solvent systems : Ethanol/Cremophor EL mixtures for intravenous administration .

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